molecular formula C13H19BrO2 B3049462 1-(6-Bromohexyloxy)-4-methoxybenzene CAS No. 20744-11-0

1-(6-Bromohexyloxy)-4-methoxybenzene

Cat. No.: B3049462
CAS No.: 20744-11-0
M. Wt: 287.19 g/mol
InChI Key: YGHAMCWRCXLFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Bromohexyloxy)-4-methoxybenzene” is a chemical compound with the molecular formula C16H25BRO. It has a molecular weight of 313.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a round-bottom flask is charged with the corresponding compound Na–c (1.1 mmol), dry K2CO3 (6.4 mmol, 0.88 g), KI (0.4 mmol, 0.06 g) and 50 mL of dry DMF. Next, methyl 4-(6-bromohexyloxy)benzoate (1.3 mmol, 0.40 g) is added. The reaction mixture is heated to 100 °C for 16 h .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.457 (lit.) and a boiling point of 276 °C (lit.). It has a density of 1.053 g/mL at 25 °C (lit.) .

Scientific Research Applications

Environmental Analysis

1-(6-Bromohexyloxy)-4-methoxybenzene, as part of the halogenated methoxybenzenes (anisoles) family, is notable for its presence in the environment, particularly in the marine troposphere. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean revealed a pattern of various halogenated anisoles, including bromo- and chloroanisoles, suggesting a mix of anthropogenic and biogenic origins for these compounds (Führer & Ballschmiter, 1998).

Chemical Synthesis

In the field of chemical synthesis, derivatives of methoxybenzenes like this compound are utilized as precursors in synthesizing complex organic compounds. Shishov et al. (2014) demonstrated the use of similar compounds in the synthesis of bioisosteric colchicine analogues, showcasing the relevance of these compounds in creating biologically active molecules (Shishov et al., 2014).

Electronic and Optical Materials

Research into electronic and optical materials has also incorporated methoxybenzene derivatives. Jin et al. (2016) explored the use of a derivative in polymer solar cells, highlighting the potential of these compounds in improving the performance of photovoltaic devices (Jin et al., 2016). Similarly, Yoon et al. (2010) synthesized novel polymers using a methoxybenzene derivative, which exhibited tunable emission colors, demonstrating their applicability in optoelectronic devices (Yoon et al., 2010).

Catalysis and Reaction Mechanisms

In catalysis, methoxybenzene derivatives are used to study various chemical reactions. Gitkis and Becker (2006) investigated the electrochemical thiocyanation of anisole, a methoxybenzene, which showcased its role in understanding regio- and isomeric-selectivity in organic synthesis (Gitkis & Becker, 2006).

Environmental Chemistry

In environmental chemistry, the interaction of methoxybenzene compounds with ozone has been studied to understand their role as potential air pollutants. Sun et al. (2016) conducted a theoretical study on the gas-phase reaction of methoxybenzene with ozone, providing insights into environmental impacts and atmospheric chemistry (Sun et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

Properties

IUPAC Name

1-(6-bromohexoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHAMCWRCXLFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366311
Record name 1-[(6-Bromohexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20744-11-0
Record name 1-[(6-Bromohexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromohexyloxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(6-Bromohexyloxy)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(6-Bromohexyloxy)-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(6-Bromohexyloxy)-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(6-Bromohexyloxy)-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(6-Bromohexyloxy)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.